2-Amino-2-phenylacetic acid
CAS No.: 2835-06-5
VCID: VC0196280
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 2-Amino-2-phenylacetic acid, also known as α-phenylglycine, is a compound with the molecular formula C8H9NO2 . It belongs to the class of organic compounds known as alpha amino acids, which are characterized by an amino group attached to the carbon atom immediately adjacent to the carboxylate group . This compound has various applications and properties; it acts as a reagent in the synthesis of benzoquinone-amino acid conjugates that exhibit antibacterial activity . It has also been identified as a selective inhibitor of cyclooxygenase 2 (COX-2) and exhibits anti-inflammatory activity . The monosodium salt form's XRD data has been collected to determine its structure . Other names for 2-Amino-2-phenylacetic acid include 2-Phenylglycine and DL-α-Phenylglycine . It is similar to 2-Aminophenylacetic acid, which is a phenylacetic acid with an amino group at position 2 of the phenyl ring . Additionally, (2S)-2-amino-2-phenylacetic acid, also known as L-Phenylglycine, is a stereoisomer of 2-Amino-2-phenylacetic acid . |
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CAS No. | 2835-06-5 |
Product Name | 2-Amino-2-phenylacetic acid |
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 2-amino-2-phenylacetic acid |
Standard InChI | InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11) |
Standard InChIKey | ZGUNAGUHMKGQNY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(C(=O)[O-])[NH3+] |
Appearance | White to Faint Yellow Powder or Crystals |
Purity | > 95% |
Synonyms | DL-α-Phenylglycine; (±)-α-Aminophenylacetic acid; (RS)-2-Phenylglycine; (±)-Phenylglycine; (±)-α-Phenylglycine; 2-Amino-2-phenylacetic Acid; C-Phenylglycine; DL-2-Phenylglycine; DL-Phenylglycine; NSC 24619; NSC 32070; NSC 7928; α-Aminobenzeneacetic Acid |
Reference | Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016 |
PubChem Compound | 3866 |
Last Modified | Aug 15 2023 |
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